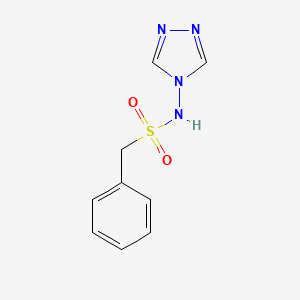![molecular formula C23H25N5O2 B5509359 4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)
4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.20082506 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dyes and Pigments
- Application in Dyeing : Compounds related to 4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine have been used in the synthesis of dyes for synthetic-polymer fibers. These dyes, derived from condensation reactions with cyclic secondary amines, offer a range of colors from yellow to orange and exhibit good coloration and fastness properties on polyester (Peters & Bide, 1985).
Pharmaceutical Research
- Topical Drug Delivery : Novel morpholinyl esters, related structurally to the compound , have been synthesized and evaluated for topical drug delivery. These derivatives showed improved skin permeation and a desirable balance of aqueous solubility and lipophilicity, which are beneficial for topical applications (Rautio et al., 2000).
- Potential Antiamnesic Agents : Certain derivatives, like 4-(2-naphthyloxymethylcarbonyl)morpholine, have been studied for their potential as antiamnesic agents, showing promising structural characteristics (Thamotharan et al., 2003).
Cancer Research
- Telomere Targeting in Pancreatic Cancer : Research indicates that naphthalene diimide derivatives, similar in structure to the compound , are effective in stabilizing human telomeric DNA and inhibiting the growth of cancer cells, specifically in the context of pancreatic cancer (Micco et al., 2013).
Material Chemistry
- Synthesis and Fluorescence Properties : Derivatives have been synthesized with strong fluorescence properties. This is significant for applications in material chemistry, particularly for creating fluorescent materials (McAdam et al., 2004).
Molecular and Cell Biology
- DNA Interaction and Transfection : Phosphorus dendrimers with morpholine terminal groups have been synthesized and found to interact efficiently with DNA. These compounds have low cytotoxicity and are effective in delivering DNA into cells, highlighting their potential in molecular biology and gene therapy applications (Padié et al., 2009).
Organic Synthesis
- Novel Scaffold Synthesis : The compound is part of a class of structures that have been used in de novo synthesis of highly substituted morpholines and piperazines. This represents a significant advance in the field of organic synthesis, providing new methods and scaffolds for drug development and other applications (Patil et al., 2017).
Analytical Chemistry
- Colorimetric Analysis : Certain derivatives have been used in colorimetric analyses, where the substitution of sulfonate groups leads to the formation of colored 4-substituted 1, 2-naphthoquinones. This application is important in the field of analytical chemistry for the detection of various compounds (Asahi et al., 1984).
Propriétés
IUPAC Name |
[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c29-22(20-6-5-18-3-1-2-4-19(18)17-20)27-11-9-26(10-12-27)21-7-8-24-23(25-21)28-13-15-30-16-14-28/h1-8,17H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSURYFVHMDRWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-8-(2-morpholin-4-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509288.png)

![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)
![N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide](/img/structure/B5509318.png)
![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B5509324.png)
![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)
![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)
![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)
![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)
![(2E)-2-[(2-nitrophenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B5509374.png)


